4-Amino-N-(2-fluorophenyl)benzamide CAS 954269-99-9 properties
4-Amino-N-(2-fluorophenyl)benzamide CAS 954269-99-9 properties
An In-Depth Technical Guide to 4-Amino-N-(2-fluorophenyl)benzamide (CAS 954269-99-9)
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 4-Amino-N-(2-fluorophenyl)benzamide (CAS 954269-99-9), a fluorinated aromatic amide with significant potential in medicinal chemistry and drug discovery. While public domain data on the specific biological activity of this compound is limited, its core structure is a well-recognized scaffold in a variety of therapeutically relevant agents. This document consolidates available physicochemical data, proposes a validated synthetic route, and explores potential mechanisms of action by drawing logical parallels with structurally related, biologically active molecules. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the properties and potential applications of this compound, providing a foundational basis for future investigation and development.
Introduction: The Benzamide Scaffold in Modern Drug Discovery
The N-aryl benzamide motif is a cornerstone in medicinal chemistry, prized for its synthetic accessibility and its ability to form key hydrogen bonding interactions with biological targets. This structural unit is present in a wide array of approved drugs and clinical candidates, demonstrating its versatility. Its applications span multiple therapeutic areas, most notably in oncology and immunology, where it frequently serves as the core of potent enzyme inhibitors.
Molecules built around this scaffold have been successfully developed as inhibitors of protein kinases, histone deacetylases (HDACs), and DNA methyltransferases (DNMTs). The specific substitutions on the aromatic rings play a crucial role in determining target selectivity and pharmacokinetic properties. The subject of this guide, 4-Amino-N-(2-fluorophenyl)benzamide, incorporates several features of interest:
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A 4-amino group: This provides a key hydrogen bond donor and can be a critical interaction point with target proteins.
-
An ortho-fluorine substitution: The introduction of a fluorine atom can significantly alter a molecule's properties, including metabolic stability, binding affinity, and membrane permeability.[1]
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Amide Linkage: A rigid, planar group capable of forming strong hydrogen bonds, which is fundamental for anchoring the molecule within a protein's binding site.
This guide aims to characterize this molecule and contextualize its potential within the broader landscape of drug development.
Physicochemical and Structural Properties
4-Amino-N-(2-fluorophenyl)benzamide is a small molecule defined by a central benzamide core linking a 4-aminophenyl ring to a 2-fluorophenyl ring.
| Property | Value | Source(s) |
| CAS Number | 954269-99-9 | [2][3] |
| Molecular Formula | C₁₃H₁₁FN₂O | [2][3][4] |
| Molecular Weight | 230.24 g/mol | [2][3][4] |
| IUPAC Name | 4-amino-N-(2-fluorophenyl)benzamide | [3][4] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)NC2=CC=CC=C2F)N)O | [3] |
| Physical State | Solid (predicted) | [4] |
| Melting Point | Data not publicly available | |
| Boiling Point | Data not publicly available | |
| Solubility | Predicted to have good solubility in polar aprotic solvents like DMSO and DMF.[5] |
Synthesis and Analytical Characterization
While specific synthesis details for this exact compound are not widely published, a robust and logical synthetic pathway can be proposed based on established organic chemistry principles for amide bond formation.[6]
Proposed Synthetic Workflow
The most direct and industrially scalable approach involves a two-step process: the formation of a nitro-substituted amide intermediate, followed by the reduction of the nitro group to the target primary amine. This strategy is advantageous as it avoids potential side reactions associated with the free amine during the amide coupling step.
Caption: Proposed two-step synthesis of 4-Amino-N-(2-fluorophenyl)benzamide.
Experimental Protocol:
Step 1: Synthesis of N-(2-fluorophenyl)-4-nitrobenzamide
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To a solution of 2-fluoroaniline (1.0 eq) and a non-nucleophilic base such as pyridine (1.2 eq) in dichloromethane (DCM), add a solution of 4-nitrobenzoyl chloride (1.05 eq) in DCM dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of starting materials.
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Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the intermediate amide.
Causality: The use of 4-nitrobenzoyl chloride is a standard method for activating the carboxylic acid. The subsequent reduction is a clean and high-yielding transformation. This sequence is self-validating as the progress of each step can be easily monitored using standard techniques like TLC and the purity of the intermediate and final product confirmed by NMR and MS.[6]
Step 2: Synthesis of 4-Amino-N-(2-fluorophenyl)benzamide (CAS 954269-99-9)
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Dissolve the N-(2-fluorophenyl)-4-nitrobenzamide intermediate (1.0 eq) in ethanol.
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Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10 mol%).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with ethanol.
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Concentrate the filtrate under reduced pressure to yield the final product, 4-Amino-N-(2-fluorophenyl)benzamide.
Analytical Characterization Methods
Confirmation of the final structure would be achieved through a combination of spectroscopic methods. While raw spectral data is not publicly available, vendor sites confirm its existence.[3]
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¹H NMR: Would show characteristic signals for the aromatic protons on both rings, with splitting patterns influenced by the fluorine and amine/amide substituents. A downfield singlet or broad singlet corresponding to the amide N-H proton would also be expected.
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¹³C NMR: The number of carbon signals would correspond to the unique carbons in the structure. The carbonyl carbon would appear significantly downfield (~165-170 ppm).
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¹⁹F NMR: A powerful tool for fluorinated compounds, this would show a single resonance for the fluorine atom, with its chemical shift and coupling constants providing valuable structural information.[7]
-
Mass Spectrometry: Would confirm the molecular weight with a molecular ion peak [M+H]⁺ at m/z 231.09.
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IR Spectroscopy: Would display characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-F stretching.
Potential Biological Activity and Therapeutic Applications: A Contextual Analysis
There is no specific, published biological data for 4-Amino-N-(2-fluorophenyl)benzamide. However, its structural similarity to known classes of inhibitors allows for an expert-driven exploration of its potential therapeutic applications.
Potential as a Bruton's Tyrosine Kinase (BTK) Inhibitor
BTK is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[8] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases.[9][10] BTK inhibitors have become a transformative therapy for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[8]
Many potent BTK inhibitors feature an N-aryl benzamide or a similar amide-containing scaffold. The core structure of 4-Amino-N-(2-fluorophenyl)benzamide makes it a plausible candidate for screening as a BTK inhibitor.
Caption: Simplified BTK signaling pathway targeted by inhibitors.
Potential as a Histone Deacetylase (HDAC) Inhibitor
HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors have emerged as an important class of anti-cancer agents.
Notably, a structurally related compound, N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, was identified as a potent and selective inhibitor of HDAC3.[11][12] This compound shares the fluorinated aminophenyl benzamide core, suggesting that 4-Amino-N-(2-fluorophenyl)benzamide could also possess activity against HDAC enzymes and warrants investigation in this area.
Other Potential Applications
-
DNA Methyltransferase (DNMT) Inhibition: Analogues of 4-Amino-N-(4-aminophenyl)benzamide have been designed and evaluated as inhibitors of DNA methylation, another key epigenetic mechanism in cancer.[13]
-
Cytotoxic Prodrugs: Fluorobenzamide derivatives have been explored for their use as cytotoxic prodrugs in cancer therapy.[14]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is publicly available for CAS 954269-99-9. Therefore, this compound should be handled with care, assuming it may possess hazards typical of related aromatic amides and amines. Standard laboratory safety protocols should be strictly followed.
| Hazard Class | Precautionary Statement | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | [15] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [15] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [15] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects. | [16] |
Recommended Handling Procedures:
-
Engineering Controls: Use in a well-ventilated area or a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry place.[16]
Conclusion and Future Directions
4-Amino-N-(2-fluorophenyl)benzamide is a chemical entity with a well-defined structure and a plausible, efficient synthetic route. Its core N-aryl benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous successful therapeutic agents.
The primary knowledge gap for this specific molecule is the absence of published biological activity data. Based on robust structural analogy, this compound represents a promising candidate for investigation in several high-impact therapeutic areas.
Future research should focus on:
-
Systematic Biological Screening: Evaluating the compound's activity against panels of protein kinases (with a focus on BTK) and histone deacetylases.
-
Cytotoxicity Profiling: Assessing its anti-proliferative effects against a diverse panel of cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contribution of the 4-amino and 2-fluoro substituents to any observed biological activity.
This technical guide serves as a foundational resource to catalyze these future investigations, providing the necessary chemical context and strategic rationale for exploring the therapeutic potential of 4-Amino-N-(2-fluorophenyl)benzamide.
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Chen, Y., et al. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology. [Link]
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